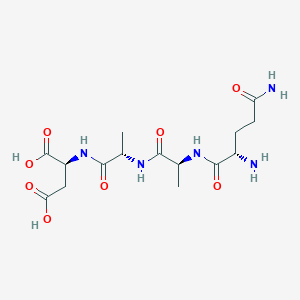
L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid is a synthetic peptide composed of four amino acids: glutamine, alanine, alanine, and aspartic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The final peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant methods, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation processes.
化学反应分析
Types of Reactions
L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water and enzymes like proteases.
Oxidation: Reaction with oxidizing agents, potentially affecting the side chains of amino acids like glutamine and aspartic acid.
Substitution: Introducing different functional groups into the peptide chain.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases at physiological pH and temperature.
Oxidation: Using oxidizing agents like hydrogen peroxide under controlled conditions.
Substitution: Employing reagents like alkyl halides under basic conditions.
Major Products
Hydrolysis: Produces individual amino acids or smaller peptides.
Oxidation: Can lead to modified amino acids with altered functional groups.
Substitution: Results in peptides with new functional groups, potentially altering their properties.
科学研究应用
L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Investigated for its potential therapeutic effects, including wound healing and immune modulation.
Industrial Processes: Utilized in the production of biopharmaceuticals and as a stabilizing agent in formulations.
作用机制
The mechanism of action of L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways: May modulate signaling pathways involved in cell growth, differentiation, and immune responses.
相似化合物的比较
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with similar stability and solubility properties.
L-Glutaminyl-L-alanyl: Another peptide with comparable biochemical properties.
Uniqueness
L-Glutaminyl-L-alanyl-L-alanyl-L-aspartic acid is unique due to its specific sequence and the presence of aspartic acid, which can confer distinct biochemical and therapeutic properties compared to other peptides.
属性
CAS 编号 |
647008-42-2 |
|---|---|
分子式 |
C15H25N5O8 |
分子量 |
403.39 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C15H25N5O8/c1-6(19-14(26)8(16)3-4-10(17)21)12(24)18-7(2)13(25)20-9(15(27)28)5-11(22)23/h6-9H,3-5,16H2,1-2H3,(H2,17,21)(H,18,24)(H,19,26)(H,20,25)(H,22,23)(H,27,28)/t6-,7-,8-,9-/m0/s1 |
InChI 键 |
KVMHHPCQICFUAW-JBDRJPRFSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)N |
规范 SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


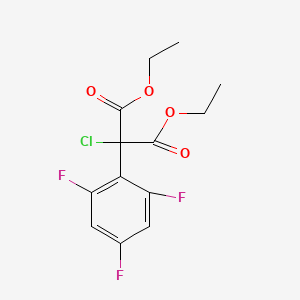
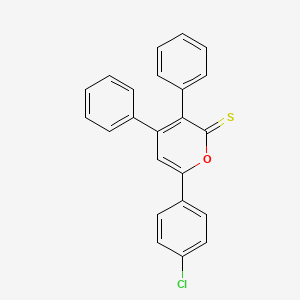
![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine](/img/structure/B12602712.png)
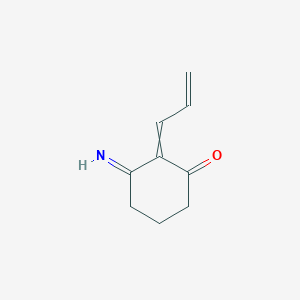
![1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine](/img/structure/B12602728.png)
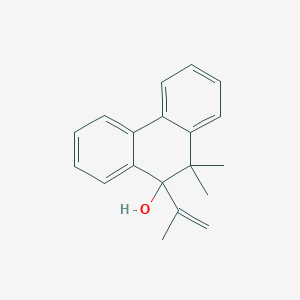
![2'H-Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one](/img/structure/B12602738.png)
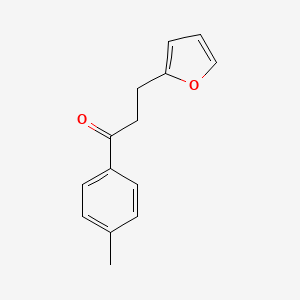
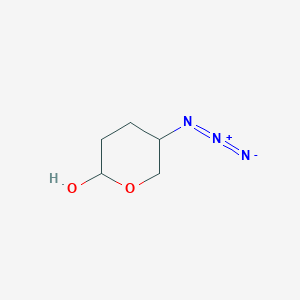
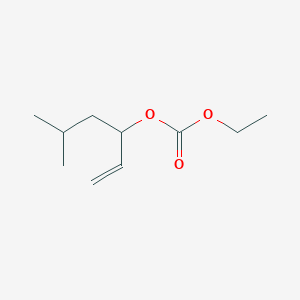
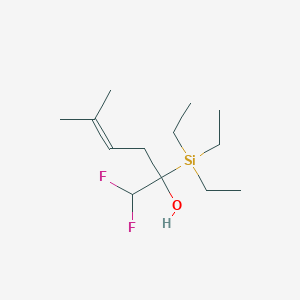
![9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene](/img/structure/B12602758.png)
![6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)
![N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline](/img/structure/B12602779.png)
